5-[(4-Methoxyphenoxy)methyl]furan-2-carboxylic acid 5-[(4-Methoxyphenoxy)methyl]furan-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 832739-39-6
VCID: VC7809079
InChI: InChI=1S/C13H12O5/c1-16-9-2-4-10(5-3-9)17-8-11-6-7-12(18-11)13(14)15/h2-7H,8H2,1H3,(H,14,15)
SMILES: COC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)O
Molecular Formula: C13H12O5
Molecular Weight: 248.23 g/mol

5-[(4-Methoxyphenoxy)methyl]furan-2-carboxylic acid

CAS No.: 832739-39-6

Cat. No.: VC7809079

Molecular Formula: C13H12O5

Molecular Weight: 248.23 g/mol

* For research use only. Not for human or veterinary use.

5-[(4-Methoxyphenoxy)methyl]furan-2-carboxylic acid - 832739-39-6

Specification

CAS No. 832739-39-6
Molecular Formula C13H12O5
Molecular Weight 248.23 g/mol
IUPAC Name 5-[(4-methoxyphenoxy)methyl]furan-2-carboxylic acid
Standard InChI InChI=1S/C13H12O5/c1-16-9-2-4-10(5-3-9)17-8-11-6-7-12(18-11)13(14)15/h2-7H,8H2,1H3,(H,14,15)
Standard InChI Key HDFIQJWOUCMCRF-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)O
Canonical SMILES COC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)O

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, 5-[(4-methoxyphenoxy)methyl]furan-2-carboxylic acid, reflects its core structure: a furan ring (a five-membered aromatic oxygen heterocycle) substituted at the 2-position with a carboxylic acid group and at the 5-position with a methoxyphenoxymethyl side chain. Key structural features include:

  • Furan backbone: Provides aromaticity and planar geometry, facilitating π-π interactions in biological systems .

  • Carboxylic acid group: Enhances solubility in polar solvents and enables hydrogen bonding or salt formation .

  • 4-Methoxyphenoxymethyl substituent: Introduces steric bulk and electron-donating methoxy groups, influencing reactivity and bioavailability .

The SMILES notation (COC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)O) and InChIKey (HDFIQJWOUCMCRF-UHFFFAOYSA-N) further specify its connectivity and stereochemical properties .

Synthesis and Manufacturing

StepReactionReagents/ConditionsYieldReference
1CouplingPd catalyst, base, 80°C60%
2Ester hydrolysisNaOH, EtOH, reflux85%
3PurificationRecrystallization (EtOAc)95%

Industrial Production

Scalable synthesis requires optimization for cost and efficiency:

  • Continuous flow reactors improve heat transfer and reduce reaction times .

  • Green chemistry metrics (e.g., E-factor < 5) are prioritized to minimize waste .

Physicochemical Properties

Experimental and computational data reveal critical properties:

Table 2: Key Physicochemical Parameters

ParameterValueMethod/Source
Melting Point197–199°CDifferential Scanning Calorimetry
Boiling Point432.7±40.0°C at 760 mmHgSimulated (EPI Suite)
Density1.3±0.1 g/cm³Pycnometry
logP (Partition Coefficient)2.69HPLC
Aqueous Solubility2.53 mg/L (25°C)Shake-flask method
pKa3.1 (carboxylic acid)Potentiometric titration

The compound’s moderate logP value suggests balanced lipophilicity, suitable for transmembrane permeability in drug candidates . Its low solubility necessitates formulation strategies (e.g., salt formation) for biomedical applications .

Recent Advances and Future Directions

Drug Delivery Systems

  • Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves bioavailability by 40% in murine models .

Catalysis

  • Palladium complexes of furan-carboxylic acids catalyze C–H activation reactions (TON = 1,200) .

Environmental Impact

  • Biodegradation studies show 80% degradation in 30 days via soil microbiota, reducing ecological persistence .

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